3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diethylaminoethyl and isopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
- Indole, 3-(2-(diethylamino)ethyl)-
Uniqueness
3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific quinazoline core and the presence of both diethylaminoethyl and isopropyl groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H26N4O2S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H26N4O2S/c1-5-21(6-2)9-10-22-17(24)14-8-7-13(16(23)19-12(3)4)11-15(14)20-18(22)25/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,23)(H,20,25) |
InChI Key |
HLLUIJMONSZTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.